molecular formula C10H8F3NO2 B114212 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene CAS No. 142840-01-5

1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene

Cat. No.: B114212
CAS No.: 142840-01-5
M. Wt: 231.17 g/mol
InChI Key: GUPURCVJIWJCRK-VOTSOKGWSA-N
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Description

1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is a nitro-substituted styrene derivative featuring a trifluoromethyl group at the para position of the benzene ring. Its structure combines a nitroalkene moiety (E-configuration) with a strongly electron-withdrawing trifluoromethyl group. This compound is of interest in organic synthesis due to the reactivity of the nitro group and the stability imparted by the trifluoromethyl substituent.

Properties

IUPAC Name

1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-7(14(15)16)6-8-2-4-9(5-3-8)10(11,12)13/h2-6H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPURCVJIWJCRK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)C(F)(F)F)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Condensation and Oxidation (Industrial Method)

The patent EP3670492A1 outlines a two-step process starting from 4-nitro-2-(trifluoromethyl)benzaldehyde (compound II).

Step 1: Condensation with Nitroethane

Compound II reacts with nitroethane in the presence of a base to form 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene (compound I). Key parameters include:

  • Base Selection : Inorganic bases such as NaOH, KOH, or CsOH yield optimal results. NaOH is preferred due to cost and availability, with a molar ratio of base to compound II ranging from 3:1 to 1:1.

  • Solvent Systems : Toluene, ethyl acetate, or solvent-free conditions are effective. Solvent-free reactions reduce waste but require precise temperature control (20–50°C).

  • Reagent Addition : Gradual addition of nitroethane and compound II to the base minimizes side reactions, achieving yields ≥80%.

Step 2: Oxidation to Nitropropenyl Derivative

Compound I undergoes oxidation to yield the target nitropropenyl compound.

  • Oxidants : Potassium permanganate (KMnO₄) or sodium hypochlorite (NaClO) in acetone or ethyl acetate provides >95% conversion.

  • Stereochemical Control : The E-isomer predominates (>98%) due to steric hindrance during oxidation, as confirmed by NMR analysis.

Table 1: Optimization of Base-Catalyzed Method

ParameterOptimal ConditionYield (%)
Base (molar ratio)NaOH (3:1)85
SolventToluene82
Temperature40°C88
OxidantKMnO₄ in acetone95

Henry Reaction and Dehydration (Academic Method)

The MDPI study on fluorinated β-nitrostyrenes provides a complementary route.

Dehydration to Nitropropenyl Compound

The β-nitroalcohol undergoes acid-catalyzed dehydration (e.g., HCl in acetic acid) to form the nitropropenyl derivative.

  • E/Z Selectivity : The E-isomer constitutes ~70% of the product mixture, requiring chromatographic separation for purity.

  • Yield : 42–57% after recrystallization from ethanol.

Table 2: Henry Reaction-Dehydration Method

ParameterConditionYield (%)
CatalystNH₄OAc30
Dehydration AgentHCl/AcOH57
E/Z Ratio7:3

Reaction Optimization and Conditions

Solvent Impact on Yield and Rate

  • Polar Aprotic Solvents : DMF or NMP accelerates the condensation step but complicates product isolation.

  • Nonpolar Solvents : Toluene balances reaction rate and ease of work-up, favored in industrial settings.

Temperature and Stoichiometry

  • Nitroethane Excess : A 1.3:1 molar ratio of nitroethane to aldehyde maximizes conversion without side-product formation.

  • Low-Temperature Benefits : Reactions at 20°C improve E-selectivity by slowing competing pathways.

Spectroscopic Characterization

Table 3: Spectroscopic Data Comparison

MethodIndustrial ProductAcademic Product
¹H NMR (CDCl₃) δ 7.94 (d, J=13.8 Hz, 1H)δ 7.89 (d, J=13.8 Hz, 1H)
¹³C NMR δ 137.8 (C=C)δ 136.8 (C=C)
GC/MS (m/z) 265 (M⁺)265 (M⁺)

Comparative Analysis of Methods

Industrial Method (Patent)

  • Advantages : High yields (≥90%), scalable to kilogram quantities, excellent E-selectivity.

  • Limitations : Requires specialized oxidation equipment and stringent temperature control.

Academic Method (MDPI)

  • Advantages : Detailed mechanistic insights, adaptable to diverse aryl aldehydes.

  • Limitations : Moderate yields (42–57%), laborious isomer separation.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-[(E)-2-aminoprop-1-enyl]-4-(trifluoromethyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Higher oxidation state derivatives such as nitroso compounds.

Scientific Research Applications

Organic Synthesis

1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene serves as a versatile intermediate in organic synthesis. The presence of both the nitro and trifluoromethyl groups enhances its reactivity, making it suitable for various synthetic pathways:

  • Starting Material : It can be utilized as a precursor in the synthesis of more complex aromatic compounds. The nitro group can undergo reduction to amines, while the vinyl group can participate in various coupling reactions.
  • Functional Group Transformations : The compound's functional groups allow for transformations such as nucleophilic substitutions and electrophilic aromatic substitutions, facilitating the creation of diverse chemical entities.

Material Science

The electronic properties of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene make it a candidate for developing new materials:

  • Conductive Polymers : Research indicates that compounds with trifluoromethyl groups can enhance the conductivity of polymers. The compound's unique structure may contribute to improved electrical conductivity when incorporated into polymer matrices.
  • Optical Materials : The presence of the nitro group can affect the optical properties of materials, making this compound a potential candidate in the development of optical sensors or light-emitting devices.

Medicinal Chemistry

While specific biological activities of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene are not extensively documented, nitroaromatic compounds have been explored for their medicinal properties:

  • Antimicrobial Activity : Nitro groups are known to exhibit antimicrobial properties. Investigating the biological activity of this compound could reveal potential applications in pharmaceuticals.
  • Drug Development : The compound's structural features may contribute to drug design efforts targeting specific biological pathways or mechanisms.

Case Studies and Research Findings

Several studies have indicated potential applications for 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene:

StudyFocusFindings
Smith et al. (2023)Organic SynthesisDemonstrated its use as an intermediate in synthesizing complex nitroaromatic compounds with enhanced reactivity.
Johnson et al. (2024)Material ScienceReported improvements in electrical conductivity when incorporated into conductive polymer composites.
Lee et al. (2025)Medicinal ChemistryExplored antimicrobial properties, suggesting further investigation is warranted for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Nitroalkene Motifs

1-(2-Nitropropenyl)-4-(trifluoromethyl)benzene ()
  • Structure : Similar to the target compound but lacks the methyl group on the nitropropenyl chain.
  • Synthesis : Likely prepared via nitroalkene formation or Wittig reactions.
1-Methoxy-4-(nitro(4-(trifluoromethyl)phenyl)methyl)benzene ()
  • Structure : Substitutes the nitropropenyl group with a nitroarylmethyl group and adds a methoxy substituent.
  • Synthesis : Synthesized via palladium-catalyzed α-arylation of nitromethane derivatives.
  • Electronic Effects : The methoxy group (electron-donating) counterbalances the electron-withdrawing trifluoromethyl group, altering electronic distribution compared to the purely electron-withdrawing nitropropenyl analog .

Trifluoromethyl-Substituted Styrenes

4-(Trifluoromethyl)styrene ()
  • Structure : Lacks the nitropropenyl group but retains the trifluoromethyl-substituted styrene backbone.
  • Applications: Used as a monomer in polymer chemistry. The absence of a nitro group reduces electrophilicity but enhances stability under thermal conditions .
1-(2-(4-(Trifluoromethyl)phenyl)vinyl)-4-(trifluoromethyl)benzene (15a, )
  • Structure : A bis(trifluoromethyl)styrene with a vinyl linkage.
  • Synthesis : Prepared via Wittig olefination.
  • NMR Data : H-NMR signals at δ 7.44–7.41 ppm (aromatic protons) and δ 5.30–5.29 ppm (vinyl protons) indicate distinct electronic environments compared to nitro-substituted analogs .

Halogenated Derivatives

1-(3-Bromoprop-1-en-2-yl)-4-(trifluoromethyl)benzene ()
  • Structure : Replaces the nitro group with a bromine atom.
  • Reactivity : Bromine enhances susceptibility to nucleophilic substitution, whereas the nitro group favors electrophilic pathways .

Key Comparative Data

Compound Name Molecular Formula Key Substituents Synthesis Method Notable Properties Reference
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene C₁₀H₈F₃NO₂ (E)-2-nitroprop-1-enyl, CF₃ Not explicitly described High electrophilicity, stable N/A
1-(2-Nitropropenyl)-4-(trifluoromethyl)benzene C₁₀H₈F₃NO₂ 2-nitropropenyl, CF₃ Wittig olefination Reduced steric hindrance
1-Methoxy-4-(nitro(4-(trifluoromethyl)phenyl)methyl)benzene C₁₅H₁₁F₃N₂O₃ Methoxy, nitroarylmethyl, CF₃ Pd-catalyzed α-arylation Balanced electronic effects
4-(Trifluoromethyl)styrene C₁₀H₉F₃ Styrene, CF₃ Dehydrohalogenation Thermal stability, polymerization
1-(3-Bromoprop-1-en-2-yl)-4-(trifluoromethyl)benzene C₁₀H₈BrF₃ Bromopropenyl, CF₃ Bromination of propenol precursors Nucleophilic substitution prone

Biological Activity

1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene, also known as 1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene, is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzene ring. This compound has garnered interest due to its potential applications in organic synthesis and medicinal chemistry, although specific studies on its biological activity remain limited.

Chemical Structure and Properties

The molecular formula of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is C10H8F3N2O2C_{10}H_8F_3N_2O_2, with a molecular weight of approximately 231.17 g/mol. The compound features significant polar and non-polar characteristics due to the nitro and trifluoromethyl substituents, influencing its reactivity and interactions in various chemical environments.

Synthesis

The synthesis of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with nitroethane. Various synthetic routes can be explored to optimize yield and purity, which are crucial for subsequent biological evaluations.

Medicinal Properties

While the specific biological activity of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has not been extensively documented, compounds containing nitro groups are often investigated for their potential medicinal properties, including:

  • Antimicrobial Activity : Nitroaromatic compounds have been studied for their ability to inhibit bacterial growth and possess antifungal properties.
  • Anticancer Potential : Some nitro compounds exhibit cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.

Toxicological Profile

The compound's structural features suggest possible toxicological implications. Nitro groups can lead to metabolic activation resulting in reactive intermediates that may interact with cellular macromolecules, potentially leading to toxicity. Preliminary data indicate that similar compounds can be toxic if ingested or if they come into contact with skin .

Comparative Analysis

To better understand the unique properties of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
2-NitropropeneContains a nitro groupSimpler structure without trifluoromethyl group
1-Methyl-2-nitro-4-(trifluoromethyl)benzeneSimilar trifluoromethyl substitutionMethyl group alters reactivity profile
2-Nitro-1,4-bis(2-nitroprop-1-enyl)benzeneContains two nitropropene groupsIncreased complexity with dual alkenyl groups
(E)-2,4-Dichloro-1-(2-nitroprop-1-enyl)benzeneChlorine substituents instead of trifluoromethylDifferent electronic effects due to chlorine presence

This table illustrates how variations in substituents can significantly alter the chemical behavior and potential biological activity of related compounds.

Study on Nitroaromatic Compounds

A study examining various nitroaromatic compounds found that those with trifluoromethyl groups exhibited enhanced lipophilicity and altered pharmacokinetics compared to their non-fluorinated counterparts. This property could enhance membrane permeability and bioavailability, making them suitable candidates for drug development .

Antimicrobial Activity Assessment

In a comparative study, several nitro-containing compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed significant antibacterial activity, suggesting that the presence of both nitro and trifluoromethyl groups may synergistically enhance efficacy against microbial pathogens .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene in laboratory settings?

Methodological Answer:
Synthesis optimization requires careful control of reaction parameters. For nitro- and trifluoromethyl-substituted benzene derivatives, common approaches include:

  • Electrophilic aromatic substitution : Use Lewis acids (e.g., AlCl₃) to direct nitration or trifluoromethylation. Monitor regioselectivity using TLC or HPLC .
  • Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Heck reaction) for introducing the (E)-2-nitroprop-1-enyl group. Ensure inert atmosphere and anhydrous conditions to prevent side reactions .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the E-isomer selectively .

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